(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid

Catalog No.
S1528181
CAS No.
151907-79-8
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic...

CAS Number

151907-79-8

Product Name

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid

IUPAC Name

(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

WOUNTSATDZJBLP-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O

Organic Synthesis:

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as (-)-(1S,4R)-N-Boc-γ-homocycloleu-2-ene, finds application as a valuable building block in organic synthesis. Its unique structural features, including a chiral cyclopentene ring, an amine group, and a carboxylic acid group, make it a versatile intermediate for the construction of various complex molecules.

Studies have shown its utility in the synthesis of:

  • Cyclic peptides: (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid can be incorporated into cyclic peptides, which are a class of conformationally constrained molecules with diverse biological activities. []
  • Heterocycles: The presence of the double bond and the amine group allows for further functionalization and cyclization reactions, enabling the synthesis of various heterocycles, which are ring structures containing atoms other than carbon. []

Medicinal Chemistry:

The potential biological activity of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid itself or its derivatives is being explored in medicinal chemistry research.

  • Enzyme inhibitors: The molecule's structural similarity to certain natural amino acids suggests its potential to act as an inhibitor for specific enzymes, which could have therapeutic applications. []
  • Drug discovery: The molecule can serve as a starting point for the design and synthesis of novel drug candidates with various therapeutic targets. []

Material Science:

Recent research suggests potential applications of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in material science.

  • Chiral catalysts: The chiral nature of the molecule makes it a potential candidate for the development of novel chiral catalysts, which are essential for various asymmetric reactions in organic synthesis. []
  • Origin: This compound is not typically found in nature and is synthesized in the laboratory.
  • Significance: It serves as a valuable chiral precursor for the synthesis of various biologically active molecules, including pharmaceuticals and natural products. The presence of the amine group allows for further functionalization, while the cyclopentene ring introduces rigidity and a specific spatial arrangement into the final molecule [].

Molecular Structure Analysis

  • Key features:
    • The molecule contains a cyclopentene ring with a double bond between carbons 2 and 3.
    • A carboxylic acid group (COOH) is attached to carbon 4.
    • An amine group (NH2) is present on carbon 1, protected by a Boc (tert-butyloxycarbonyl) group, which is commonly used to prevent unwanted reactions at the amine [].
    • The stereochemistry is denoted by (1S,4R), indicating the specific spatial orientation of the substituents around carbons 1 and 4.

Chemical Reactions Analysis

  • Synthesis: Specific details regarding the synthesis of this particular compound might be proprietary, but generally, similar chiral cyclopentene carboxylic acid derivatives can be prepared through various methods, including Diels-Alder reactions or ring-closing metathesis.
  • Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, allowing for further functionalization.
  • Further reactions: Once the amine is deprotected, the molecule can participate in various reactions typical for primary amines, such as amide bond formation, reductive amination, or alkylation, depending on the desired final product [].

Physical And Chemical Properties Analysis

  • A white or off-white solid at room temperature.
  • Moderately soluble in organic solvents like dichloromethane, chloroform, or tetrahydrofuran.
  • Insoluble in water due to the presence of the hydrophobic cyclopentene ring.
  • Relatively stable under dry conditions but may decompose upon prolonged exposure to moisture or heat.

This compound does not have a direct mechanism of action as it's a building block for other molecules. Its significance lies in its ability to introduce a specific chiral center and functional groups into the target molecule, which can then influence its biological activity or other properties.

  • It is recommended to handle the compound with gloves and proper personal protective equipment due to potential skin irritation.
  • Avoid inhalation of dust or vapors.
  • Work in a well-ventilated fume hood.
  • Refer to general laboratory safety protocols for handling organic chemicals.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid

Dates

Modify: 2023-08-15

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